Chloromethyl 3-chlorobutanoate
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Overview
Description
Chloromethyl 3-chlorobutanoate: is an organic compound with the molecular formula C5H8Cl2O2 and a molecular weight of 171.02 g/mol . It is a chlorinated ester, often used as an intermediate in organic synthesis due to its reactive functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl 3-chlorobutanoate can be synthesized through the reaction of 3-chlorobutanoic acid with chloromethyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Chloromethyl 3-chlorobutanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as or to form corresponding derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce and .
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride .
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as or in solvents like .
Hydrolysis: Acidic conditions using or basic conditions using .
Reduction: Lithium aluminum hydride in diethyl ether .
Major Products Formed:
Nucleophilic substitution: Derivatives such as or .
Hydrolysis: and .
Reduction: 3-chlorobutanol .
Scientific Research Applications
Chloromethyl 3-chlorobutanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: Utilized in the preparation of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of chloromethyl 3-chlorobutanoate involves its reactive chloromethyl and ester groups. These functional groups can undergo nucleophilic attack, leading to the formation of new chemical bonds. The compound can also participate in esterification and transesterification reactions, altering the structure and function of target molecules .
Comparison with Similar Compounds
- Chloromethyl 2-chlorobutanoate
- Chloromethyl 4-chlorobutanoate
- Chloromethyl 3-chloropropanoate
Comparison: Chloromethyl 3-chlorobutanoate is unique due to its specific chloromethyl and 3-chlorobutanoate structure, which provides distinct reactivity compared to its analogs. For instance, chloromethyl 2-chlorobutanoate and chloromethyl 4-chlorobutanoate have different positional isomers, leading to variations in their chemical behavior and applications .
Properties
CAS No. |
80418-48-0 |
---|---|
Molecular Formula |
C5H8Cl2O2 |
Molecular Weight |
171.02 g/mol |
IUPAC Name |
chloromethyl 3-chlorobutanoate |
InChI |
InChI=1S/C5H8Cl2O2/c1-4(7)2-5(8)9-3-6/h4H,2-3H2,1H3 |
InChI Key |
GWYHWJBUTPNSIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OCCl)Cl |
Origin of Product |
United States |
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